molecular formula C18H17NO4S B3184271 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one CAS No. 1087624-28-9

6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B3184271
CAS No.: 1087624-28-9
M. Wt: 343.4 g/mol
InChI Key: JTQBMTFVGGUDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SXR-1096 is a first-in-class, potent, and selective small molecule inhibitor of kallikreins 5, 7, and 14 (KLK5, KLK7, and KLK14). It has been developed by Sixera Pharma for the treatment of Netherton syndrome, a rare genetic skin disorder characterized by red, scaling skin, and increased susceptibility to infections .

Preparation Methods

The specific synthetic routes and reaction conditions for SXR-1096 are proprietary and have not been disclosed in publicly available sources. it is known that the compound is formulated as a topical skin cream for daily use in patients with rare skin conditions .

Chemical Reactions Analysis

SXR-1096 is a small molecule drug that acts as an inhibitor of kallikreins 5, 7, and 14. The compound undergoes various chemical reactions, including:

Scientific Research Applications

SXR-1096 has several scientific research applications, including:

Mechanism of Action

SXR-1096 exerts its effects by inhibiting the activity of kallikreins 5, 7, and 14. These proteases are overactive in the skin of patients with Netherton syndrome due to the lack of the protease inhibitor LEKTI. By inhibiting these kallikreins, SXR-1096 helps to restore the normal function of the skin barrier, reducing inflammation, scaling, and susceptibility to infections .

Comparison with Similar Compounds

SXR-1096 is unique in its specific inhibition of kallikreins 5, 7, and 14. Similar compounds include other kallikrein inhibitors, but SXR-1096 is the first to be developed specifically for the treatment of Netherton syndrome. Other kallikrein inhibitors may target different subsets of kallikreins or be used for different indications .

List of Similar Compounds

    Kallikrein Inhibitor 1: Targets a different subset of kallikreins.

    Kallikrein Inhibitor 2: Used for different medical conditions.

    Kallikrein Inhibitor 3: Has a broader range of kallikrein targets.

SXR-1096 stands out due to its specificity and potential as a targeted treatment for a rare and severe skin disorder .

Properties

IUPAC Name

6-ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-4-22-15-9-12-13(10-14(15)21-2)19-17(23-18(12)20)11-7-5-6-8-16(11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQBMTFVGGUDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087624-28-9
Record name 6-Ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-bensoxazin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087624289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SXR-1096
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDQ30W2KTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Reactant of Route 2
6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Reactant of Route 3
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6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Reactant of Route 4
6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Reactant of Route 5
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6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one
Reactant of Route 6
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6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one

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